(3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol
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Overview
Description
(3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol is a chemical compound that belongs to the class of oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of a fluorophenoxy group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and an appropriate oxirane derivative.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) to deprotonate the phenol, followed by nucleophilic substitution to introduce the oxirane ring.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
(3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(3-chlorophenoxy)oxolan-3-ol: Similar structure but with a chlorine atom instead of fluorine.
(3R,4R)-4-(3-bromophenoxy)oxolan-3-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol imparts unique properties, such as increased lipophilicity and potential changes in biological activity compared to its chloro- and bromo- counterparts.
Properties
CAS No. |
2007257-95-4; 2271741-72-9 |
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Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.193 |
IUPAC Name |
(3R,4R)-4-(3-fluorophenoxy)oxolan-3-ol |
InChI |
InChI=1S/C10H11FO3/c11-7-2-1-3-8(4-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
VBPUFAZMOXGZKW-NXEZZACHSA-N |
SMILES |
C1C(C(CO1)OC2=CC(=CC=C2)F)O |
solubility |
not available |
Origin of Product |
United States |
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